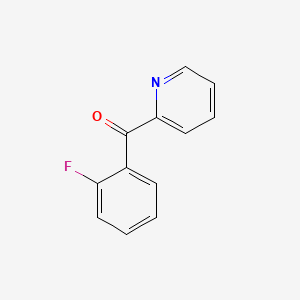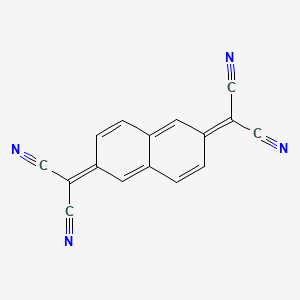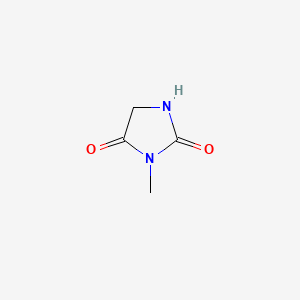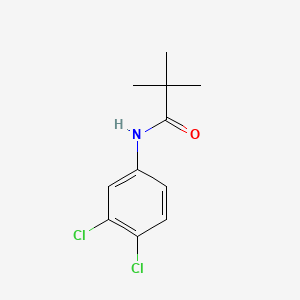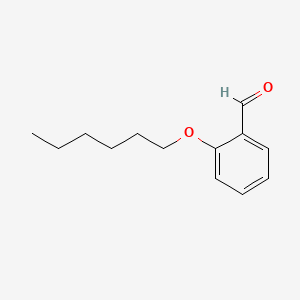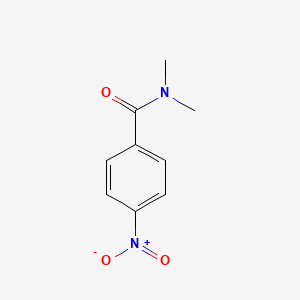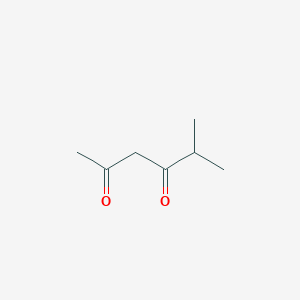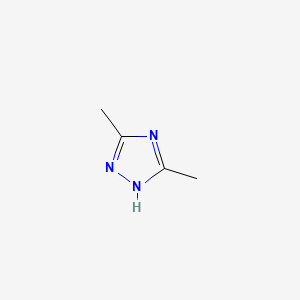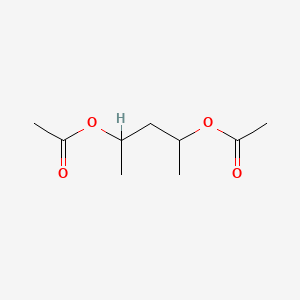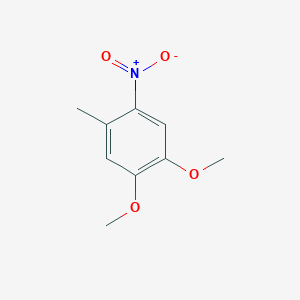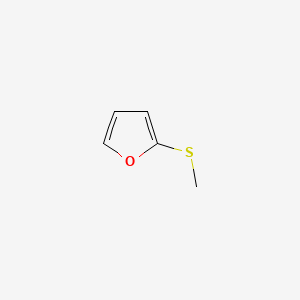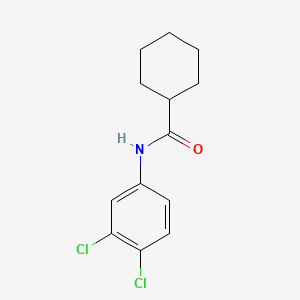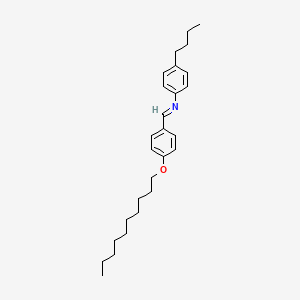
p-Decyloxybenzylidene p-butylaniline
Descripción general
Descripción
p-Decyloxybenzylidene p-butylaniline is a compound that exhibits liquid crystalline properties, which are characterized by the presence of mesophases such as nematic and smectic phases. These mesophases are intermediate states between the crystalline solid and isotropic liquid phases, where the molecules possess a certain degree of order. The compound is part of a class of materials that are of significant interest due to their potential applications in electronic and photonic devices due to their unique optical and electro-optical properties .
Synthesis Analysis
The synthesis of p-Decyloxybenzylidene p-butylaniline involves the formation of a Schiff base linkage between an aldehyde and an amine. The process is typically followed by purification steps to obtain the compound with the desired degree of purity. The synthesis is characterized by the formation of a compound that exhibits trivariant liquid crystalline mesomorphism, which includes transitions between different mesophases .
Molecular Structure Analysis
The molecular structure of p-Decyloxybenzylidene p-butylaniline is crucial in determining its mesomorphic behavior. The molecular conformation can change during phase transitions, such as the transition from the nematic to the isotropic liquid phase. These changes in conformation are often studied using computational methods like AM1 calculations, which provide insights into the molecular geometry and electronic structure at different temperatures .
Chemical Reactions Analysis
The chemical reactions involving p-Decyloxybenzylidene p-butylaniline are primarily associated with its behavior during phase transitions. The compound can undergo transitions between various mesophases, which are influenced by temperature changes. These transitions can be studied using techniques such as differential scanning calorimetry, which provides data on the heat capacity and phase transition temperatures .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-Decyloxybenzylidene p-butylaniline are closely related to its mesomorphic behavior. The temperature dependence of properties such as density and ultrasonic velocity can be studied to understand the mesophases better. The compound's phase transitions, such as from the smectic A to smectic B phase, are typically first-order transitions, while the nematic to smectic A transition may show a second-order nature. The molecular parameters, including adiabatic compressibility, molar sound velocity, and molar compressibility, are computed to provide a deeper understanding of the compound's behavior under different conditions .
Aplicaciones Científicas De Investigación
Liquid Crystalline Compounds : p-Decyloxybenzylidene p-butylaniline has been investigated for its role in liquid crystalline compounds, particularly focusing on its translational order parameter in smectic phases at different temperatures. These studies often involve X-ray intensity data to estimate parameters like translational order (Vinutha et al., 2015) (Vinutha, Usha, Somashekar, & Revannasiddaiah, 2015).
Thermal Behavior and Liquid Crystallinity : Research has also been conducted on the synthesis of compounds with structures similar to p-Decyloxybenzylidene p-butylaniline, examining their thermal behavior and liquid crystalline properties. This includes studies on how different substituents affect the formation of smectic and nematic phases (Jin et al., 1990) (Jin, Kim, Shin, Chung, & Jo, 1990).
Dielectric Studies : The dielectric properties of compounds similar to p-Decyloxybenzylidene p-butylaniline have been a subject of interest, particularly in relation to their behavior in different liquid crystalline phases such as isotropic, nematic, smectic A, and smectic B phases (Rao & Murty, 1985) (Rao & Murty, 1985).
Molecular Alignment Studies : Investigations into the molecular alignment in the nematic phase of similar compounds have been conducted, utilizing measurements like dielectric constant to understand the relative effectiveness of electric and magnetic fields in these phases (Rao, Choudary, & Venkatacharyulu, 1986) (Rao, Choudary, & Venkatacharyulu, 1986).
X-ray Diffraction and Optical Studies : Studies involving X-ray diffraction and refractive index measurements have been employed to understand the orientational order parameters of aligned samples of related compounds, exploring different smectic phases and nematic phases (Mandal et al., 1987) (Mandal, Mitra, Paul, & Paul, 1987).
Ferroelectric Properties : Research on the ferroelectric properties of chiral smectic C and H liquid crystals, including compounds structurally similar to p-Decyloxybenzylidene p-butylaniline, has been presented, demonstrating the ferroelectric nature of these materials (Meyer, Liebert, Strzelecki, & Keller, 1975) (Meyer, Liebert, Strzelecki, & Keller, 1975).
Propiedades
IUPAC Name |
N-(4-butylphenyl)-1-(4-decoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO/c1-3-5-7-8-9-10-11-12-22-29-27-20-16-25(17-21-27)23-28-26-18-14-24(15-19-26)13-6-4-2/h14-21,23H,3-13,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSABKRNOGDWYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Decyloxybenzylidene p-butylaniline | |
CAS RN |
51749-29-2 | |
| Record name | p-Decyloxybenzylidene p-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051749292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



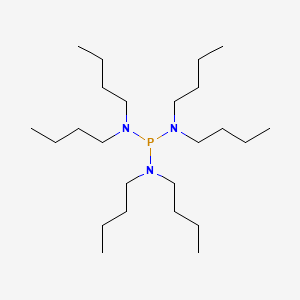
![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)
